6-benzyl-N-(3-methoxypropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
6-benzyl-N-(3-methoxypropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-N-(3-methoxypropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with benzyl halides in the presence of a base such as potassium carbonate.
Attachment of the N-(3-methoxypropyl) group: This is typically done through nucleophilic substitution reactions using 3-methoxypropylamine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-benzyl-N-(3-methoxypropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxypropyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-benzyl-N-(3-methoxypropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulation of receptor activity: Interacting with receptors to either activate or inhibit their signaling pathways.
Disruption of protein-protein interactions: Interfering with the interactions between proteins that are crucial for cellular functions.
Comparison with Similar Compounds
6-benzyl-N-(3-methoxypropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: Known for its bactericidal efficacy against Mycobacterium tuberculosis.
N-benzyl-6’,7’-dihydrospiro[piperidine-4,4’-thieno[3,2-c]pyran]: Another compound with significant anti-tubercular activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
688763-14-6 |
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Molecular Formula |
C20H24N4O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-benzyl-N-(3-methoxypropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-14-17(12-16-8-5-4-6-9-16)15(2)24-19(23-14)18(13-22-24)20(25)21-10-7-11-26-3/h4-6,8-9,13H,7,10-12H2,1-3H3,(H,21,25) |
InChI Key |
BBRHKAFSTSZTSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C(=O)NCCCOC)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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